
1,1,2,2,3-Pentachloropropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3-Pentachloropropan-1-ol is an organic compound with the molecular formula C3H3Cl5O It is a chlorinated derivative of propanol, characterized by the presence of five chlorine atoms and one hydroxyl group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,2,3-Pentachloropropan-1-ol can be synthesized through the chlorination of propanol derivatives. One common method involves the reaction of 1,1,2,2,3-pentachloropropane with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination and hydroxylation.
Industrial Production Methods
Industrial production of this compound often involves continuous processes to enhance efficiency and yield. For example, a continuous preparation method may involve the reaction of chlorine with trichloropropene in the presence of a solid oxide catalyst. The reaction is conducted in a reactor where the reactants are continuously introduced, and the product is collected after cooling and purification .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3-Pentachloropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of pentachloropropanone or pentachloropropanal.
Reduction: Formation of tetrachloropropanol or trichloropropanol.
Substitution: Formation of hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3-Pentachloropropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 1,1,2,2,3-Pentachloropropan-1-ol involves its interaction with molecular targets through its hydroxyl and chlorine groups. The compound can form hydrogen bonds and halogen bonds with biomolecules, affecting their structure and function. These interactions can lead to changes in enzyme activity, protein folding, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3-Pentachloropropane: Similar structure but lacks the hydroxyl group.
1,1,1,2,3-Pentachloropropane: Differently chlorinated derivative with distinct chemical properties.
1,1,2,3,3-Pentachloropropane: Another chlorinated derivative with a different arrangement of chlorine atoms
Uniqueness
1,1,2,2,3-Pentachloropropan-1-ol is unique due to the presence of both hydroxyl and multiple chlorine groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
56841-41-9 |
|---|---|
Molekularformel |
C3H3Cl5O |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
1,1,2,2,3-pentachloropropan-1-ol |
InChI |
InChI=1S/C3H3Cl5O/c4-1-2(5,6)3(7,8)9/h9H,1H2 |
InChI-Schlüssel |
GBKJROSQDINHLC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(O)(Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


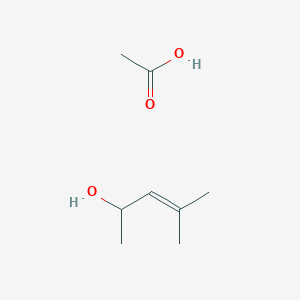
![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
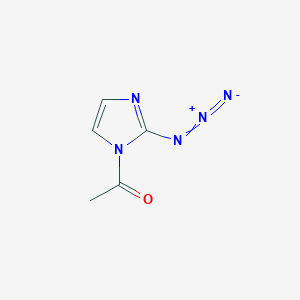
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
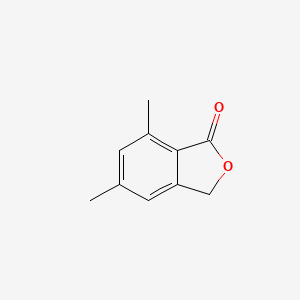
![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)
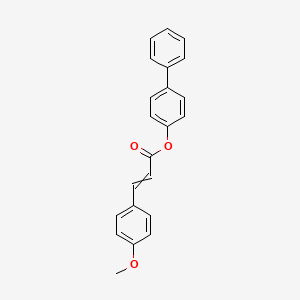
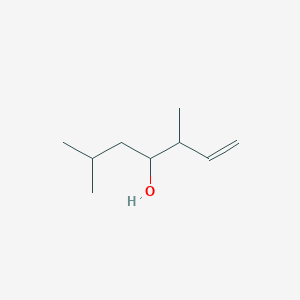
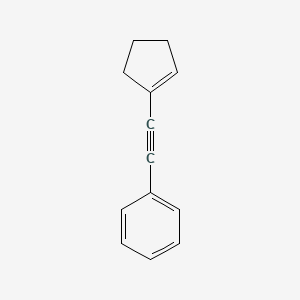

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)
